molecular formula C8H11NOS B2890391 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol CAS No. 1339731-23-5

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol

Cat. No.: B2890391
CAS No.: 1339731-23-5
M. Wt: 169.24
InChI Key: HNLPYAMSZVGBFC-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H11NOS and a molecular weight of 169.25 g/mol It is characterized by the presence of a cyclopropyl group attached to a thiazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol can be achieved through several synthetic routes. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4-6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLPYAMSZVGBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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